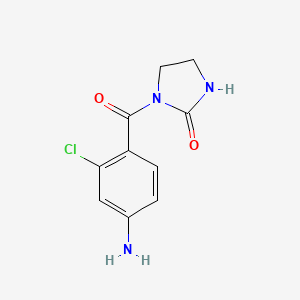
2-(2,4-ジフルオロフェノキシ)-5-(トリフルオロメチル)ベンゾニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C14H6F5NO It is characterized by the presence of both difluorophenoxy and trifluoromethyl groups attached to a benzonitrile core
科学的研究の応用
2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile typically involves the following steps:
Nitrile Formation: The initial step involves the formation of the benzonitrile core. This can be achieved through the reaction of a suitable benzene derivative with a nitrile group donor under appropriate conditions.
Substitution Reactions: The introduction of the difluorophenoxy and trifluoromethyl groups is carried out through nucleophilic aromatic substitution reactions. These reactions often require the presence of strong bases and specific solvents to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to ensure efficient production.
化学反応の分析
Types of Reactions
2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in further substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide, along with suitable solvents, are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
作用機序
The mechanism of action of 2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through various pathways. The presence of difluorophenoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can lead to changes in biological activity or chemical reactivity, depending on the context of its use.
類似化合物との比較
Similar Compounds
- 2-(2,4-Difluorophenoxy)benzonitrile
- 2-[(2,4-Difluorophenoxy)methyl]benzonitrile
- 2-(2,4-Difluorophenoxy)benzaldehyde
Uniqueness
2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile is unique due to the presence of both difluorophenoxy and trifluoromethyl groups, which impart distinct chemical properties
特性
IUPAC Name |
2-(2,4-difluorophenoxy)-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F5NO/c15-10-2-4-13(11(16)6-10)21-12-3-1-9(14(17,18)19)5-8(12)7-20/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDJDSHMFMGGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)OC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride](/img/structure/B2557762.png)
![4-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide](/img/structure/B2557765.png)
![3-(4-chlorophenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2557767.png)

![N-{4-[(6-cyano-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinolin-11-yl)amino]phenyl}acetamide](/img/structure/B2557770.png)

![N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2557774.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2557775.png)

![N-(4-bromophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2557777.png)
![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2557780.png)
![5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B2557781.png)
![Methyl 3-methyl-5-[(phenoxycarbonyl)amino]isothiazole-4-carboxylate](/img/structure/B2557782.png)

